molecular formula C24H26N4 B2931769 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899387-48-5

6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2931769
CAS RN: 899387-48-5
M. Wt: 370.5
InChI Key: OYUDHMNHJDUEBX-UHFFFAOYSA-N
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Description

6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been studied in detail.

Mechanism of Action

The mechanism of action of 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2 and GSK-3β enzymes, which play a crucial role in various cellular processes. CDK2 is involved in the regulation of cell cycle progression, while GSK-3β is involved in neuronal signaling and glycogen metabolism. The inhibition of these enzymes by 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine leads to the suppression of cell proliferation and the modulation of neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been studied in vitro and in vivo. It has been found to exhibit potent inhibitory activity against CDK2 and GSK-3β enzymes, leading to the suppression of cell proliferation and the modulation of neuronal signaling. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β enzymes, making it a valuable tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders, and the optimization of its pharmacological properties for better efficacy and safety. Moreover, further studies are needed to determine its mechanism of action and to elucidate its potential interactions with other compounds.

Synthesis Methods

The synthesis of 6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been achieved using different methods, including the reaction of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroacetate, followed by reduction with lithium aluminum hydride and subsequent reaction with phenethylamine. Another method involves the reaction of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroacetate, followed by reaction with phenethylamine and reduction with sodium borohydride.

Scientific Research Applications

6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in various cellular processes, including cell cycle regulation and neuronal signaling.

properties

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4/c1-4-21-17(2)26-24-22(20-13-9-6-10-14-20)18(3)27-28(24)23(21)25-16-15-19-11-7-5-8-12-19/h5-14,25H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUDHMNHJDUEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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